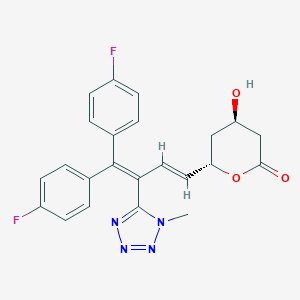

1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

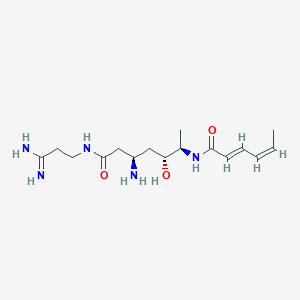

1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde (CPCA) is a heterocyclic compound containing nitrogen, oxygen, and chlorine atoms. It is a synthetic compound that has been used in various scientific research applications, including drug development, cancer research, and biochemistry. CPCA has a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been studied extensively.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, a compound of interest in chemical research, has been used in various synthetic processes and chemical reactions. For instance:

Synthesis of Pyrazolo[4,3-c]pyridines : The compound 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, which is structurally related to this compound, has been utilized in Sonogashira-type cross-coupling reactions. These reactions lead to the production of 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are further processed to form 1-phenylpyrazolo[4,3-c]pyridines and related compounds (Vilkauskaitė, Šačkus, & Holzer, 2011).

Formation of Benzimidazole Derivatives : A study reported the reaction of 2-chlorocyclohepta[b]pyrrole-3-carbaldehyde with o-phenylenediamine, leading to the formation of benzimidazole derivatives. This showcases the reactivity of similar chloro-carbaldehyde compounds in forming heterocyclic structures (Abe & Emoto, 1990).

Crystal Structure Analysis : The compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been synthesized and analyzed for its crystal structure using X-ray diffraction. This study is significant for understanding the molecular geometry and interactions of chloro-substituted carbaldehydes (Xu & Shi, 2011).

Biological Applications

The related compounds of this compound have also found applications in biology:

Antimicrobial Activity of Chitosan Schiff Bases : Chitosan Schiff bases, synthesized using heteroaryl pyrazole derivatives such as 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, show significant antimicrobial activity. This highlights the potential use of chloro-substituted carbaldehydes in developing antimicrobial agents (Hamed et al., 2020).

Synthesis of Single Molecule Magnets : The application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, as a ligand in the coordination of paramagnetic transition metal ions, led to the creation of a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, indicating the role of similar carbaldehydes in the synthesis of magnetic materials (Giannopoulos et al., 2014).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, some pyrazole derivatives have shown superior antipromastigote activity, which was more active than standard drugs .

Biochemical Pathways

Related compounds have been associated with antileishmanial and antimalarial activities, suggesting that they may affect pathways related to these diseases .

Result of Action

Related compounds have shown significant antileishmanial and antimalarial activities, suggesting that they may have similar effects .

Propriétés

IUPAC Name |

1-(2-chlorophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGBSDXOHAFIOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390249 |

Source

|

| Record name | 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124695-22-3 |

Source

|

| Record name | 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)

![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)

![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)

![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)